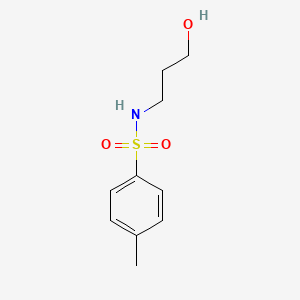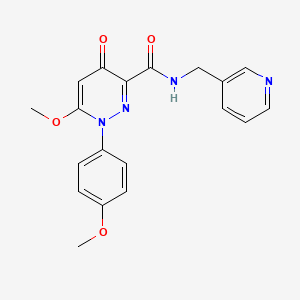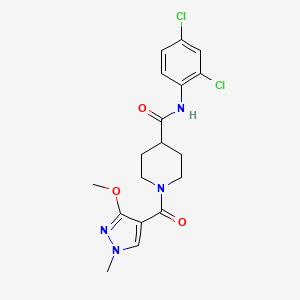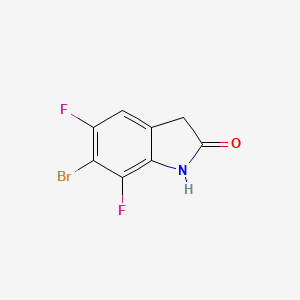![molecular formula C14H17ClN2O2 B2506724 N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide CAS No. 2305401-52-7](/img/structure/B2506724.png)
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the inhibition of specific enzyme targets, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression, and their inhibition by N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, and its inhibition by N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the protection of neurons from oxidative stress and inflammation. N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has also been shown to modulate the expression of specific genes and proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and cell signaling.
実験室実験の利点と制限
One of the main advantages of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide for lab experiments is its specificity for specific enzyme targets, which allows for the precise modulation of specific cellular processes. However, one limitation of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations.
将来の方向性
There are many future directions for research on N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, including the development of new derivatives with improved potency and selectivity, the identification of new enzyme targets, and the evaluation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, more studies are needed to better understand the potential toxicity and safety profile of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide is a promising compound with potential applications in various scientific research fields. Its specificity for specific enzyme targets and ability to modulate specific cellular processes make it a valuable tool for the development of new drugs and the study of various biological processes. However, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide involves the reaction of 5-chloro-2-morpholin-4-ylbenzaldehyde with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide as a white solid.
科学的研究の応用
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
特性
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-10-11-9-12(15)3-4-13(11)17-5-7-19-8-6-17/h2-4,9H,1,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWEIUAWHWBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)
![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)





![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

